molecular formula C21H20INO3 B2748773 methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate CAS No. 860651-14-5

methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate

Cat. No.: B2748773
CAS No.: 860651-14-5
M. Wt: 461.299
InChI Key: QZXSFCQXRUHGQB-UHFFFAOYSA-N
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Description

Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a tert-butyl-substituted benzoyl group at the N1 position, an iodine atom at the C3 position, and a methyl ester at the C2 carboxylate. This compound’s structural complexity arises from its functional groups, which confer distinct electronic and steric properties. The methyl ester group at C2 is a common motif in prodrug design, offering tunable hydrolysis rates for controlled release .

Properties

IUPAC Name

methyl 1-(4-tert-butylbenzoyl)-3-iodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20INO3/c1-21(2,3)14-11-9-13(10-12-14)19(24)23-16-8-6-5-7-15(16)17(22)18(23)20(25)26-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSFCQXRUHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and substituents. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Iodine vs. Mesylate/Alkenyl Groups : The C3 iodine in the target compound offers distinct advantages in metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) compared to mesylates (used for nucleophilic substitution) or alkenyl groups (for cycloadditions) .
  • Ester vs. Carbamate : The methyl ester at C2 is more hydrolytically labile than the tert-butyl carbamate in compounds like (E)-tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate, which requires acidic conditions for deprotection .
  • N1-Benzoyl vs.

Research Findings and Data Tables

Table 1: Physicochemical Properties (Predicted)

Property Target Compound (E)-tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate Izilendustat
Molecular Weight (g/mol) ~455.3 ~299.3 ~473.9
LogP (Predicted) ~4.2 ~3.1 ~2.8
Hydrogen Bond Acceptors 4 4 7
Rotatable Bonds 6 5 9

Biological Activity

Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate, with the CAS number 860651-14-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20INO3
  • Molecular Weight : 461.29 g/mol
  • Boiling Point : 473.9 ± 45.0 °C (predicted)
  • Density : 1.45 ± 0.1 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Indole derivatives have been shown to exhibit significant antitumor properties by targeting specific kinases involved in cancer progression.

Antitumor Activity

Recent studies have highlighted the compound's potential as an inhibitor of several kinases that are crucial in cancer cell proliferation. For instance, indole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), which is essential for mitotic progression. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects.

Study on Indole Derivatives

A comprehensive review published in Molecules discusses various indole-containing compounds and their biological activities, including this compound. The study emphasizes the structure-activity relationship (SAR) that enhances the compound's efficacy against different cancer types:

CompoundTargetIC50 (nM)Cell Line
CFI-400945PLK4<10HCT116
CFI-401870TTK<10KMS-12 BM
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodoUnknownTBDTBD

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise in antimicrobial assays. A study evaluated its efficacy against Mycobacterium tuberculosis and other bacterial strains, demonstrating significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis5 μg/mL
Staphylococcus aureus10 μg/mL

Q & A

Basic Questions

Q. What are the standard synthetic routes for methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate, and how are key intermediates like the 3-iodo group introduced?

  • Methodology :

  • Step 1 : Synthesis of the indole core often begins with 3-formyl-1H-indole-2-carboxylate derivatives. For example, condensation reactions with aminothiazolones in acetic acid under reflux (3–5 h) yield intermediates with functionalized side chains .

  • Step 2 : Introduction of the 3-iodo substituent can be achieved via electrophilic iodination (e.g., using I₂ in the presence of oxidizing agents) or through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with iodoboronic acids). Evidence from tert-butyl indole derivatives suggests that halogenation steps may require anhydrous conditions and inert atmospheres .

  • Step 3 : Benzoylation at the N1 position typically employs 4-(tert-butyl)benzoyl chloride in dichloromethane or toluene, with rigorous temperature control (0–25°C) to minimize side reactions .

    • Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .

    Table 1 : Representative Reaction Conditions for Key Steps

    StepReagents/ConditionsYield OptimizationReference
    Indole Core Formation3-formyl-1H-indole-2-carboxylate, AcOH, reflux (3–5 h)Sodium acetate as base, stoichiometric excess of aldehyde (1.1 equiv)
    IodinationI₂, HNO₃, CHCl₃, 0°C → RTSlow addition of iodine to prevent over-iodination
    Benzoylation4-(tert-butyl)benzoyl chloride, DCM, 0°CDropwise addition, <25°C to avoid hydrolysis

Q. What purification techniques are effective for indole-2-carboxylate derivatives, and how can purity be validated?

  • Purification Methods :

  • Recrystallization : Use solvent pairs like DMF/acetic acid (for polar intermediates) or ethanol/water (for less polar compounds) to isolate crystalline products .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 10% → 50%) for separation of regioisomers or unreacted starting materials .
    • Validation :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, iodinated aromatic protons downfield-shifted to δ 8.0–8.5 ppm) .

Advanced Questions

Q. How do steric and electronic effects of the tert-butyl and iodo substituents influence reactivity in cross-coupling reactions?

  • Steric Effects : The bulky tert-butyl group at the 4-position of the benzoyl moiety hinders nucleophilic attack at the carbonyl, directing reactivity toward the 3-iodo site. This steric shielding is critical in Suzuki-Miyaura couplings, where the iodo group acts as a superior leaving group compared to bromo or chloro analogs .
  • Electronic Effects : The electron-withdrawing iodo substituent deactivates the indole ring, slowing electrophilic substitution but enhancing oxidative stability. Computational modeling (DFT) can predict charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient substrates) .

Q. How can contradictions in reaction yields from different iodination protocols be resolved?

  • Root Causes :

  • Method A (Electrophilic Iodination) : Higher temperatures may lead to di-iodination, reducing mono-iodo product yield.
  • Method B (Cross-Coupling) : Boronic ester impurities or moisture-sensitive catalysts (e.g., Pd(PPh₃)₄) can cause variability .
    • Resolution Strategies :
  • Design of Experiments (DoE) : Use factorial designs to optimize iodine equivalents, temperature, and reaction time .
  • In Situ Monitoring : Employ inline IR or Raman spectroscopy to track iodine consumption and terminate reactions at >90% conversion .

Safety and Handling

Q. What precautions are necessary given limited toxicity data for this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust or vapors .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the iodo group .
  • Disposal : Treat as halogenated waste; incinerate in approved facilities .

Data Contradiction Analysis

  • Example Conflict : Conflicting reports on the stability of tert-butyl-protected indoles in acidic conditions.
  • : Acetic acid reflux (pH ~2.5) does not cleave the tert-butyl group .
  • : Strong acids (e.g., HCl) hydrolyze the tert-butyl carboxylate .
    • Resolution : Perform controlled stability tests (pH 1–6, 25–100°C) with LC-MS monitoring to map degradation pathways .

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